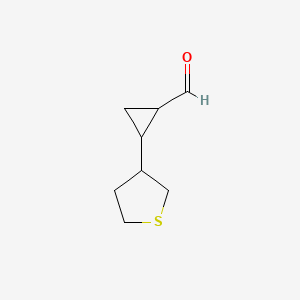
6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine is a heterocyclic organic compound with the molecular formula C8H9BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine typically involves the reaction of 2-fluoro-3-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Amino-substituted pyridines.
Applications De Recherche Scientifique
6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-fluoropyridine
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
- 5-Bromo-2-(propan-2-yloxy)pyridine
Uniqueness
6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H9BrFNO |
|---|---|
Poids moléculaire |
234.07 g/mol |
Nom IUPAC |
6-bromo-2-fluoro-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9BrFNO/c1-5(2)12-6-3-4-7(9)11-8(6)10/h3-5H,1-2H3 |
Clé InChI |
WHIJZFRWWMCOCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(N=C(C=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


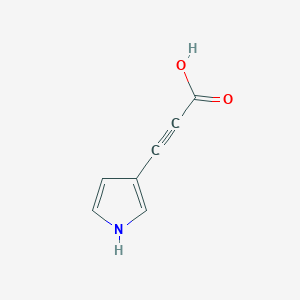
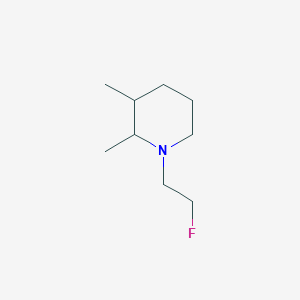
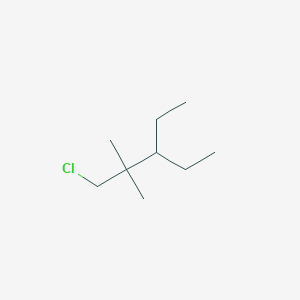

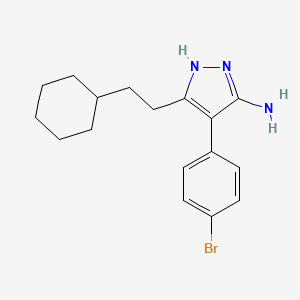
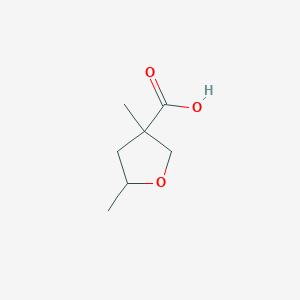

![2-[(3,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13193120.png)
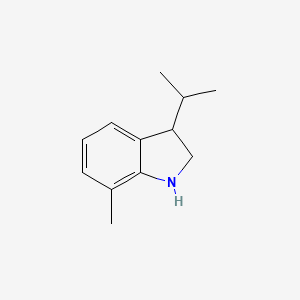
![Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193124.png)



